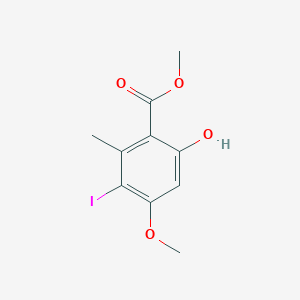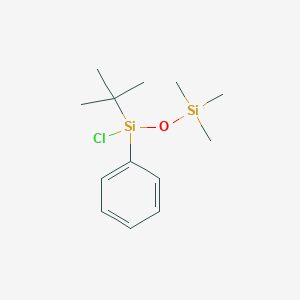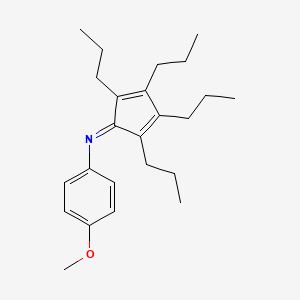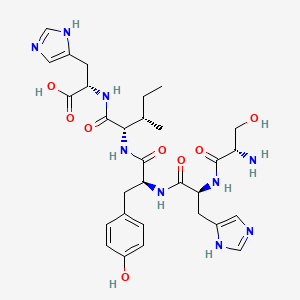![molecular formula C6H17N3O B14208931 (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL CAS No. 773051-23-3](/img/structure/B14208931.png)
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is a compound with significant interest in various scientific fields. It is a derivative of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is typically carried out in a solvent such as ethanol or methanol, with careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor to pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid
- (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid
Uniqueness
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in research and industrial applications, where its versatility can be leveraged to develop new materials and compounds.
Properties
CAS No. |
773051-23-3 |
|---|---|
Molecular Formula |
C6H17N3O |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-4-6(8)5-10/h6,9-10H,1-5,7-8H2/t6-/m0/s1 |
InChI Key |
GWAYCHVUPIOIEV-LURJTMIESA-N |
Isomeric SMILES |
C(CN)CNC[C@@H](CO)N |
Canonical SMILES |
C(CN)CNCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)


![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)

![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)


methanone](/img/structure/B14208925.png)
